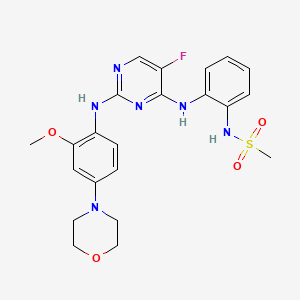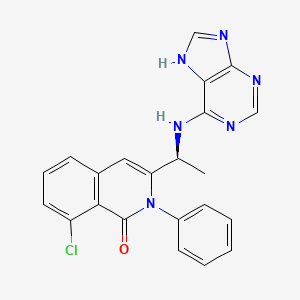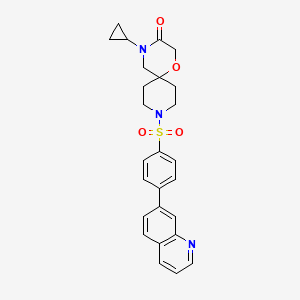
Fas-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Fas-IN-1 is represented by the formula C26H27N3O4S . The molecular weight of Fas-IN-1 is 477.58 . Fatty acids, which Fas-IN-1 targets, are carboxylic acids containing linear or branched aliphatic chains .Physical And Chemical Properties Analysis
Fas-IN-1 is a powder that is stable for 3 years at -20°C and for 2 years at 4°C . In solvent, it is stable for 6 months at -80°C and for 1 month at -20°C .Scientific Research Applications
Fas, a cell surface receptor, controls apoptosis through a signal transduction pathway. FAP-1, a protein tyrosine phosphatase, interacts with Fas and inhibits its signal transduction, reducing Fas-induced apoptosis. Elevated FAP-1 levels partially abolished Fas-induced apoptosis in a T cell line, suggesting an inhibitory effect on Fas signal transduction (Sato, Irie, Kitada, & Reed, 1995).
In the study of Factor Analysis (FA), within-subject variance is affected by features like Experimental Design and Sampling Design. The study provided an empirical evaluation of these aspects' influence on FA's model precision, which is crucial for understanding variance in group settings (Almaleki, 2021).
Fas signaling is essential for the initiation of the apoptotic cascade. The study identified a Jurkat T lymphocyte cell line deficient in caspase-8 that was resistant to Fas-induced apoptosis. This provided genetic evidence that caspase-8 is crucial in the Fas signaling pathway and may participate broadly in multiple apoptotic pathways (Juo, Kuo, Yuan, & Blenis, 1998).
Fas (CD95) mediates noncanonical IL-1β and IL-18 maturation via caspase-8 in a RIP3-independent manner. Fas signaling activates caspase-8, leading to IL-1β and IL-18 maturation independently of inflammasomes. This indicates Fas's role in a novel noncanonical IL-1β activation pathway in myeloid cells, with potential implications in inflammatory processes and tumor surveillance (Bossaller et al., 2012).
Mutations in Fas associated with human lymphoproliferative syndrome and autoimmunity were studied. A large deletion in the Fas gene and impaired Fas-mediated apoptosis were linked to lymphoproliferative syndrome and autoimmune disorders in patients. This highlights the regulatory role of Fas in immune responses and potential molecular basis for some autoimmune diseases (Rieux-Laucat et al., 1995).
Mechanism of Action
Future Directions
While specific future directions for Fas-IN-1 are not mentioned in the search results, there is a general interest in the field of apoptosis and its role in cancer treatment . The unique attributes of apoptosis-inducing agents like Fas-IN-1 offer a new avenue for therapeutic interventions, paving the way for a more effective and precise approach to cancer treatment .
properties
IUPAC Name |
4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGOWHOQMIINAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fas-IN-1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

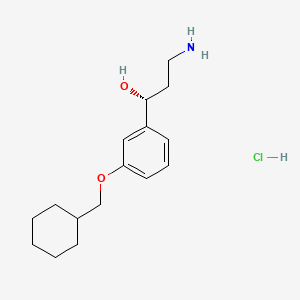
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)
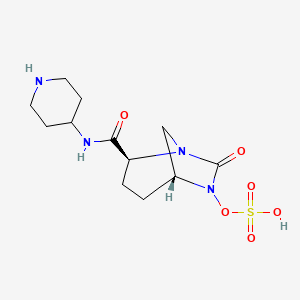
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)
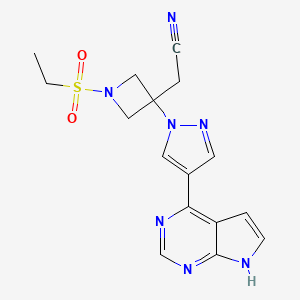
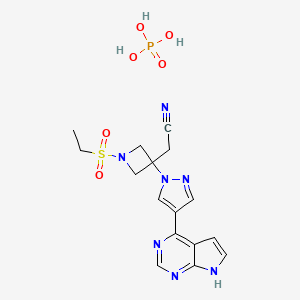

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)
